molecular formula C15H18BFN2O2 B2647189 5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 2195354-27-7

5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B2647189
CAS No.: 2195354-27-7
M. Wt: 288.13
InChI Key: HKFKTWMBRFLERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based boronic ester with a fluorine atom at position 5, a phenyl group at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The fluorine and phenyl substituents modulate electronic and steric properties, influencing reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

5-fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)12-10-18-19(13(12)17)11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFKTWMBRFLERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2195354-27-7
Record name 5-fluoro-1-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to ensure high yield and purity. This often involves fine-tuning the temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom and the phenyl group can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyrazole derivatives, while reduction can produce various hydrofluorinated compounds.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Protein Kinases

One of the primary applications of this compound is in the design and synthesis of selective inhibitors for various protein kinases. For instance, it has been explored as a scaffold for developing inhibitors targeting the p38α-MK2 signaling axis, which plays a crucial role in inflammatory responses. Research indicates that modifications to the pyrazole structure can enhance selectivity and potency against specific kinases, making it a promising candidate for anti-inflammatory therapies .

Anticancer Activity

The compound has also shown potential in anticancer research. Studies have indicated that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the dioxaborolane moiety enhances its bioactivity and solubility, making it suitable for further development as an anticancer agent .

Organic Synthesis

Building Block for Complex Molecules

5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct more complex molecular architectures. The presence of the dioxaborolane unit facilitates cross-coupling reactions (such as Suzuki coupling), which are essential for synthesizing biaryl compounds and other complex structures .

Case Study 1: Development of Selective Aurora Kinase Inhibitors

A study focused on modifying pyrazole derivatives to create selective inhibitors for Aurora kinases demonstrated that compounds with similar dioxaborolane structures exhibited enhanced binding affinity and selectivity towards these targets. The research utilized computational modeling to predict interactions and optimize lead compounds for further testing in cellular assays .

Case Study 2: Antiviral Activity

Research has also explored the antiviral properties of pyrazole derivatives. In vitro studies revealed that certain modifications could inhibit viral replication by targeting viral enzymes critical for their life cycle. This application highlights the versatility of this compound in developing antiviral therapeutics .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryDevelopment of selective kinase inhibitorsEnhanced selectivity against p38α-MK2
Anticancer ActivityInhibition of cancer cell proliferationPotential as an anticancer agent
Organic SynthesisBuilding block for complex molecular structuresFacilitates Suzuki coupling reactions
Antiviral ActivityInhibition of viral replicationEffective against specific viral enzymes

Mechanism of Action

The mechanism of action of 5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, making it an effective intermediate in chemical reactions. The dioxaborolane moiety plays a crucial role in facilitating the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazole-Based Boronic Esters

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 5-F, 1-Ph, 4-boronic ester C₁₆H₁₈BFN₂O₂ 300.14 High steric bulk from phenyl; electron-withdrawing F enhances stability
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 1-isopropyl, 4-boronic ester C₁₂H₂₁BN₂O₂ 236.12 Reduced steric hindrance; used in pesticide synthesis
1-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrazole Boronic ester at methyl group C₁₀H₁₆BN₂O₂ 209.06 Flexible methyl linker; lower molecular weight
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-CF₂H, 4-boronic ester C₁₀H₁₅BF₂N₂O₂ 244.05 Strong electron-withdrawing CF₂H; potential for fluorinated drug candidates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole Trifluoromethylphenyl ethyl group C₁₈H₂₂BF₃N₂O₂ 366.19 Enhanced lipophilicity; suited for CNS-targeting pharmaceuticals

Key Observations :

  • Electronic Effects: Fluorine at position 5 withdraws electron density, stabilizing the boronic ester but possibly reducing reactivity in Suzuki reactions compared to non-fluorinated analogs .
  • Functionalization Potential: Compounds with trifluoromethyl or difluoromethyl groups (e.g., ) are tailored for medicinal chemistry, leveraging fluorine’s metabolic stability.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions require precise electronic and steric compatibility. The target compound’s phenyl group may hinder transmetalation steps compared to less bulky analogs like 1-isopropyl derivatives . Fluorine’s electron-withdrawing nature could further moderate reactivity, as seen in studies where electron-deficient arylboronic esters exhibit slower coupling rates . By contrast, compounds with electron-donating groups (e.g., methyl) may react more readily but lack the stability imparted by fluorine .

Crystallography and Physical Properties

  • Crystal Packing : and highlight that pyrazole-thiazole hybrids adopt planar conformations with perpendicular fluorophenyl groups, influencing solubility and melting points . The target compound’s phenyl and fluorine substituents likely disrupt such packing, leading to distinct crystallographic behavior.
  • Thermal Stability : Boronic esters with bulky substituents (e.g., phenyl, trifluoromethyl) generally exhibit higher melting points due to rigid packing .

Biological Activity

5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14_{14}H21_{21}BNO2_2
  • CAS Number : 2195354-27-7

This compound features a pyrazole core substituted with a fluorophenyl group and a dioxaborolane moiety, which may enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50_{50} (µM) Reference
MCF-7 (breast cancer)0.87 - 12.91
MDA-MB-231 (breast cancer)1.75 - 9.46

These values indicate that the compound is more effective than conventional chemotherapeutics like 5-Fluorouracil (5-FU), which has IC50_{50} values of approximately 17.02 µM for MCF-7 cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it increases caspase activity in treated cells:

Treatment Caspase 9 Levels (ng/mL) Control
Compound Treatment27.13 ± 0.5419.01 ± 0.40 (Staurosporine)

This indicates a robust apoptotic response triggered by the compound in cancer cells.

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this pyrazole derivative may exhibit antiviral activity. It has shown efficacy against influenza viruses in animal models, resulting in significant reductions in viral load and improved survival rates in treated subjects.

Safety Profile

Toxicology studies conducted on healthy mice have indicated that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development:

Dosage (mg/kg) Observation
Up to 2000No acute toxicity observed

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic protons due to 5-fluoro substitution) and boronate ester peaks (e.g., B-O signals at δ 1.3–1.5 ppm for tetramethyl groups) .
  • IR Spectroscopy : Confirm C-F stretches (~1100–1250 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • XRD : Resolve crystal packing and hydrogen-bonding motifs (e.g., N-H⋯O interactions, as in ).
    Data Interpretation : Use software like MestReNova for NMR deconvolution and Mercury for XRD analysis.

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated pyrazole-boronate derivatives?

Q. Methodological Answer :

  • Hypothesis Testing : If antimicrobial assays (e.g., against S. aureus) show variability, conduct dose-response studies (0.1–100 µM) with standardized protocols (e.g., CLSI guidelines) to rule out assay-specific artifacts .
  • SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-trifluoromethyl groups) using molecular docking (AutoDock Vina) to assess target binding (e.g., enzyme active sites) .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., ) to identify trends in logP vs. activity correlations.

Basic: What purification methods are effective for isolating this compound, especially when scaling up?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted boronates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Flash Chromatography : For gram-scale purification, employ silica gel (230–400 mesh) with hexane/ethyl acetate gradients (8:2 to 6:4) .
    Critical Note : Boronate esters are moisture-sensitive; use anhydrous solvents and inert atmosphere.

Advanced: How can reaction engineering (e.g., continuous flow systems) improve the scalability of pyrazole-boronate synthesis?

Q. Methodological Answer :

  • Microreactor Design : Implement a continuous flow system with Pd-coated channels to enhance Suzuki-Miyaura coupling efficiency. Parameters:
    • Residence time: 30 min
    • Temperature: 90°C
    • Catalyst recycling rate: >95% .
  • Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of boron incorporation .
    Case Study : Compare batch vs. flow yields (e.g., 72% vs. 89%) and optimize using response surface methodology (RSM).

Basic: What are the stability challenges for this compound under different storage conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store at –20°C under argon .
  • Hydrolytic Stability : Test in D₂O/CDCl₃ mixtures via 19F NMR; hydrolytic cleavage of the boronate ester occurs at pH <5 or >9 .
    Mitigation : Use stabilizers like BHT (0.1% w/w) and avoid protic solvents during storage.

Advanced: How can isotopic labeling (e.g., ¹⁸O/²H) aid in mechanistic studies of its metabolic pathways?

Q. Methodological Answer :

  • Synthesis of Labeled Analogs : Introduce ¹⁸O into the boronate ester via exchange with H₂¹⁸O under acidic conditions (pH 3, 50°C, 24 h) .
  • Tracing Metabolism : Use LC-MS/MS to track ¹⁸O-labeled metabolites in hepatocyte incubations. Identify primary oxidation pathways (e.g., CYP450-mediated) .
    Application : Compare metabolic stability across species (e.g., human vs. rat microsomes).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.